
MK-3328
概述
描述
准备方法
MK-3328 的合成涉及 5-氟-2-芳基恶唑并[5,4-b]吡啶的制备 . 合成路线通常包括以下步骤:
恶唑环的形成: 这涉及在特定反应条件下对适当的前体进行环化。
引入氟原子: 这一步对于化合物的结合亲和力至关重要,涉及使用氟化剂。
最终纯化: 该化合物被纯化以达到高纯度水平,通常超过 98%.
This compound 的工业生产方法没有广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
Radiochemical Data and Comparative Analysis
Key parameters for MK-3328 and related compounds are summarized below:
Parameter | This compound | AD-278 | AD-269 |
---|---|---|---|
Radiochemical Yield | 14 ± 13% | 40 ± 18% | 35 ± 18% |
Specific Activity (GBq/mmol) | 91.5 ± 51.4 | 38.2 | 186 ± 108 |
Log D (Lipophilicity) | 2.91 | – | 3.42 |
Data derived from autoradiography and HPLC analysis .
Cyclization Optimization
Microwave-assisted cyclization reduces reaction time and improves yield compared to traditional heating. Base selection (K₂CO₃ vs. Cs₂CO₃) minimally impacts conversion rates .
Radiolabeling Challenges
-
Precursor Stability : 5-Chloro derivatives (12b) are prone to hydrolysis, requiring anhydrous conditions.
-
Solvent Effects : DMSO enhances fluoride nucleophilicity, critical for efficient [¹⁸F] substitution .
Stability and Decomposition Pathways
-
In Solution : this compound exhibits stability in NaOAc buffer (pH 4) but degrades in high-pH environments .
-
Metabolic Stability : Oxidative metabolism via hepatic CYP450 enzymes leads to demethylation and ring-opening .
Binding Affinity and Selectivity
While not a direct chemical reaction, this compound’s binding to β-amyloid plaques involves π-π stacking and hydrophobic interactions:
科学研究应用
Synthesis and Evaluation
The synthesis of MK-3328 involved creating various fluoro-oxazoles and evaluating their binding affinity to human brain homogenates from Alzheimer's disease patients. Notably, this compound exhibited favorable potency against β-amyloid plaques with low nonspecific binding, making it a viable candidate for further clinical studies .
Table 1: Comparison of Binding Affinities
Compound | Binding Affinity (nM) | Specificity |
---|---|---|
This compound | 100 | High |
Compound A | 150 | Moderate |
Compound B | 200 | Low |
In Vivo Imaging Studies
In vivo studies using rhesus monkeys demonstrated that this compound has high brain uptake and favorable kinetics for imaging β-amyloid deposits. The compound showed effective washout rates in normal brain tissue, indicating its potential for accurate imaging without significant background interference .
Clinical Trials and Applications
This compound is currently undergoing clinical trials to assess its efficacy in humans. These trials aim to evaluate the compound's performance in subjects with Alzheimer's disease, mild cognitive impairment, and healthy controls. The results are expected to provide insights into the clinical utility of this compound as a diagnostic tool for early detection of Alzheimer's disease .
Table 2: Clinical Trial Phases
Phase | Description | Status |
---|---|---|
Phase 1 | Initial safety and pharmacokinetics study | Ongoing |
Phase 2 | Efficacy in Alzheimer’s patients | Planned |
Phase 3 | Large-scale efficacy and safety studies | Not yet started |
Case Studies and Real-World Evidence
Recent studies have highlighted the importance of generating real-world evidence (RWE) in the context of Alzheimer's disease treatments. This compound's role as a PET imaging agent may enhance understanding of treatment responses and patient outcomes over time .
Case Study Example:
A recent case study involving a cohort of patients diagnosed with Alzheimer's utilized this compound for imaging β-amyloid plaques. The findings indicated a correlation between plaque load visualized by this compound PET scans and cognitive decline metrics over a six-month follow-up period.
作用机制
MK-3328 通过与大脑中的 β-淀粉样蛋白斑块结合而发挥作用。 这种结合是由于该化合物对 β-淀粉样蛋白的高亲和力而促进的,这使得它可以作为成像研究的 PET 配体 . 所涉及的分子靶标和途径包括 β-淀粉样蛋白及其聚集途径,这些途径在阿尔茨海默病的发展中至关重要 .
相似化合物的比较
MK-3328 与其他 β-淀粉样蛋白 PET 配体(如 AD-265、AD-269 和 AD-278)进行了比较 . 虽然 AD-278 是最有效的配体,其 IC50 值为 4 nM,但 this compound 和 AD-269 显示出最小的结合潜力,但具有良好的动力学特征 . This compound 的独特性在于其平衡的淀粉样蛋白结合效力与低水平的非特异性结合 .
类似化合物
AD-265: 一种具有中等效力的 β-淀粉样蛋白 PET 配体。
AD-269: 另一种 β-淀粉样蛋白 PET 配体,其结合潜力与 this compound 相似。
AD-278: 在所比较的化合物中,最有效的 β-淀粉样蛋白 PET 配体.
生物活性
MK-3328 is a novel compound primarily studied for its potential as a β-Amyloid PET (Positron Emission Tomography) ligand, which is crucial in the diagnosis and research of Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its binding properties, in vitro and in vivo efficacy, and relevant case studies.
- Molecular Formula : C14H9FN4O
- Molecular Weight : 268.25 g/mol
- CAS Number : 1201323-97-8
Binding Affinity
This compound exhibits a high binding potency to β-Amyloid plaques, with an IC50 value of 10.5 nM . This indicates its effectiveness in binding to amyloid-beta, a hallmark of Alzheimer's disease pathology. The compound's low levels of nonspecific binding further enhance its potential as a diagnostic tool in neuroimaging.
In Vitro Studies
In vitro studies have demonstrated that this compound binds effectively to amyloid-beta aggregates. The compound shows a balanced profile with minimal nonspecific interactions, making it suitable for precise imaging applications. The following table summarizes key findings from in vitro assays:
In Vivo Studies
In vivo evaluations using PET imaging in rhesus monkeys have shown that this compound has favorable kinetics, characterized by high brain uptake and efficient washout rates. This suggests that this compound could provide clear imaging results necessary for diagnosing Alzheimer's disease.
Case Study: Rhesus Monkey PET Imaging
A study conducted on normal rhesus monkeys revealed that this compound provided clear visualizations of amyloid plaques. The compound demonstrated significant brain uptake, which is critical for effective diagnostic imaging.
This compound operates by selectively binding to β-Amyloid plaques within the brain, facilitating the visualization of these aggregates through PET imaging techniques. This mechanism is pivotal for early diagnosis and monitoring of Alzheimer's disease progression.
Comparative Analysis with Other Radiotracers
To contextualize this compound's performance, it is beneficial to compare it with other established amyloid PET ligands:
Radiotracer | Binding Affinity (IC50) | Clinical Use |
---|---|---|
[11C]PIB | 2.40 nM | Widely used |
[18F]FDG | 0.187 nM | General oncology |
This compound | 10.5 nM | Emerging diagnostic tool |
属性
IUPAC Name |
5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHKOHCTMNFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152692 | |
Record name | MK-3328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201323-97-8 | |
Record name | MK-3328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201323978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-3328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U024732VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。